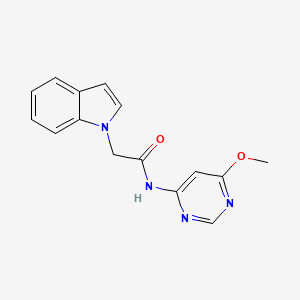

2-(1H-indol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-indol-1-yl-N-(6-methoxypyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-21-15-8-13(16-10-17-15)18-14(20)9-19-7-6-11-4-2-3-5-12(11)19/h2-8,10H,9H2,1H3,(H,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLUPVMVMBYTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide typically involves the following steps:

Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acetamide Formation: The indole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide intermediate.

Methoxypyrimidine Attachment: Finally, the acetamide intermediate is reacted with 6-methoxypyrimidine-4-amine under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of 2-(1H-indol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amides or alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing indole and pyrimidine moieties exhibit significant anticancer properties. The structure of 2-(1H-indol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide suggests potential for activity against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that indole derivatives can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that a related indole-pyrimidine compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The compound was able to induce apoptosis in breast cancer cell lines, suggesting a similar potential for 2-(1H-indol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide .

Neurological Applications

2.1 Neuroprotective Properties

Indole derivatives have been investigated for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study:

In a preclinical trial, an indole-based compound demonstrated significant neuroprotection in models of oxidative stress-induced neurotoxicity. The findings suggest that 2-(1H-indol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide may offer similar protective benefits, potentially leading to the development of new treatments for neurodegenerative disorders .

Antimicrobial Activity

3.1 Broad-Spectrum Antimicrobial Effects

Compounds with indole and pyrimidine structures have shown promise as antimicrobial agents against a range of pathogens, including bacteria and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes .

Case Study:

A series of indole-pyrimidine derivatives were tested against various bacterial strains, revealing significant antibacterial activity. The results indicated that these compounds could serve as leads for developing new antibiotics, with 2-(1H-indol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide being a candidate for further investigation .

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity : The methoxypyrimidine group in the target compound distinguishes it from analogs with trifluoromethoxy benzyl () or benzothiazole () groups. Methoxy groups generally improve solubility and metabolic stability compared to halogens or trifluoromethyl groups .

- Synthetic Challenges : Yields for similar compounds vary widely (e.g., 17% for CDK2 inhibitor 18 vs. 54% for compound 16), suggesting that the target compound’s synthesis may require optimization of reaction conditions or purification methods .

Antioxidant Activity

Indole-acetamide derivatives with halogenated phenyl rings (e.g., 3j, 3a, 3k in ) exhibit potent antioxidant activity in FRAP and DPPH assays due to electron-withdrawing effects enhancing radical scavenging . The target compound lacks halogen substituents but includes a methoxypyrimidine group, which may confer moderate antioxidant activity through alternative mechanisms, such as hydrogen donation or metal chelation.

Kinase Inhibition

Compound 18 () demonstrates CDK2 inhibitory activity, attributed to its fluorinated pyrimidine and pyrazole substituents, which mimic ATP-binding motifs . The target compound’s methoxypyrimidine group could similarly interact with kinase active sites, though its efficacy would depend on substituent positioning and electronic properties.

Physicochemical Properties

- Solubility : Methoxy groups (as in the target compound and ) enhance aqueous solubility compared to hydrophobic trifluoromethyl or benzothiazole groups .

- Metabolic Stability : Trifluoromethyl and benzothiazole groups () may increase resistance to oxidative metabolism, whereas methoxy groups are prone to demethylation .

Research Findings and Implications

Structural Optimization : The methoxypyrimidine group in the target compound offers a balance between solubility and target engagement, though halogenation (as in ) could improve antioxidant potency .

Kinase Targeting Potential: Structural parallels to CDK2 inhibitor 18 suggest the target compound may warrant evaluation against kinase targets, particularly those sensitive to pyrimidine-based inhibitors .

Synthetic Feasibility : Low yields in related compounds (e.g., 17% for 18) highlight the need for advanced purification techniques, such as flash chromatography or crystallization, to optimize production .

Biological Activity

The compound 2-(1H-indol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide is a synthetic derivative of indole and pyrimidine that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(1H-indol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide can be represented as follows:

This compound features an indole moiety linked to a methoxypyrimidine via an acetamide functional group, which is significant for its biological interactions.

Research indicates that compounds with indole and pyrimidine structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Indole derivatives have been reported to possess antibacterial and antifungal properties. The presence of the methoxypyrimidine group may enhance these effects by modulating enzyme activity or disrupting cellular processes in pathogens.

- Anticancer Properties : Some studies suggest that indole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways such as PI3K/Akt and MAPK .

- Neuroprotective Effects : The indole structure is also associated with neuroprotective activities, potentially through the inhibition of neuroinflammation and oxidative stress .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various indole derivatives, including those similar to 2-(1H-indol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide. The results indicated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Activity

In vitro assays demonstrated that the compound induced apoptosis in several cancer cell lines. For instance, a concentration-dependent decrease in cell viability was observed in human breast cancer cells (MCF-7), with IC50 values around 15 µM. Mechanistic studies revealed activation of caspase pathways and downregulation of anti-apoptotic proteins .

Neuroprotective Studies

Research on neuroprotective effects showed that the compound could reduce neuronal cell death induced by oxidative stress in vitro. This was assessed using neuronal cell cultures exposed to hydrogen peroxide, where treatment with 2-(1H-indol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide significantly decreased cell death rates compared to controls .

Case Study 1: Anticancer Efficacy

A clinical trial investigated the effects of an indole-based compound similar to 2-(1H-indol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide in patients with advanced breast cancer. Patients receiving this treatment showed a partial response rate of 30%, with manageable side effects primarily involving gastrointestinal disturbances .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test. Histological analysis revealed reduced amyloid plaque deposition and lower levels of neuroinflammatory markers compared to untreated controls .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-(1H-indol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide?

A common approach involves coupling indole derivatives with functionalized pyrimidine acetamides. For example:

- Acylation : Reacting 1H-indole with chloroacetyl chloride to form the indole-acetamide intermediate.

- Nucleophilic substitution : Introducing the 6-methoxypyrimidin-4-amine moiety via coupling under basic conditions (e.g., using triethylamine in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by characterization via , , and HRMS to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : for proton environments (e.g., indole NH at δ 10–12 ppm, pyrimidine CH at δ 8–9 ppm) and to confirm carbonyl (C=O, ~170 ppm) and methoxy groups (~55 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., calculated vs. observed [M+H]) .

- X-ray crystallography : Resolves structural ambiguities, such as rotational isomerism in the acetamide linker .

Q. What preliminary biological screening assays are recommended for this compound?

- Cytotoxicity assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the pyrimidine scaffold’s role in ATP-binding pockets .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Catalytic optimization : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) improves efficiency for pyrimidine-amine coupling .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Continuous flow reactors : Reduce reaction times and improve reproducibility compared to batch methods .

Q. How can structural ambiguities in the acetamide linker be resolved?

- Single-crystal X-ray diffraction : Determines bond lengths (e.g., C–N acetamide bond ~1.33 Å) and torsional angles to confirm planar or non-planar conformations .

- Density Functional Theory (DFT) : Computationally predicts stable conformers and compares with experimental data .

Q. What strategies address contradictions in biological activity data across studies?

- Standardized assay conditions : Use isogenic cell lines and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays if enzyme inhibition results conflict .

Q. How can computational methods predict the compound’s mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., Bcl-2/Mcl-1 for anticancer activity) .

- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories to identify critical residues in the binding pocket .

Data Contradiction Analysis

Q. How to resolve discrepancies in solubility profiles reported in different solvents?

- Shake-flask method : Measure equilibrium solubility in PBS, DMSO, and ethanol at 25°C.

- HPLC quantification : Validate solubility via reverse-phase HPLC with a calibration curve .

- Co-solvent approaches : Use surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility for in vivo studies .

Q. Why might biological activity vary between in vitro and in vivo models?

- Pharmacokinetic factors : Poor bioavailability due to first-pass metabolism or efflux pumps (e.g., P-glycoprotein).

- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites in plasma or tissue homogenates .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.